molecular formula C15H12BrN5O2 B11328710 2-(4-bromophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-bromophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11328710
M. Wt: 374.19 g/mol
InChI Key: KHWZTQWANBMTMV-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the bromophenoxy and tetrazole intermediates. The bromophenoxy intermediate can be synthesized through the bromination of phenol, followed by etherification with an appropriate alkyl halide. The tetrazole intermediate is usually prepared via the cyclization of an azide with a nitrile compound under acidic conditions.

The final step involves the coupling of the bromophenoxy and tetrazole intermediates with an acetamide group. This can be achieved through a nucleophilic substitution reaction, where the bromophenoxy intermediate reacts with an acetamide derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group can yield phenolic compounds, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE: can be compared with other compounds containing bromophenoxy or tetrazole groups, such as:

Uniqueness

The uniqueness of 2-(4-BROMOPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12BrN5O2

Molecular Weight

374.19 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H12BrN5O2/c16-11-1-7-14(8-2-11)23-9-15(22)18-12-3-5-13(6-4-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)

InChI Key

KHWZTQWANBMTMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Br)N3C=NN=N3

Origin of Product

United States

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